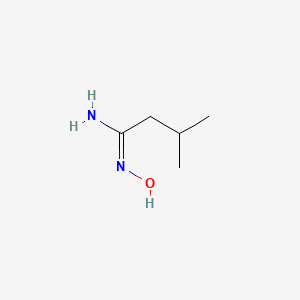

N-Hydroxy-3-methylbutyramidine

説明

N-Hydroxy-3-methylbutyramidine is a hydroxamic acid derivative characterized by a butyramidine backbone substituted with a hydroxylamine group at the nitrogen position. Its synthesis involves a multi-step reaction starting from hydroxylamine and proceeding under inert conditions in ethanol/water at 80°C for 16 hours . This compound’s hydroxamic acid moiety (-CONHOH) is critical for metal chelation, a property leveraged in medicinal chemistry (e.g., enzyme inhibition) and catalysis. While its synthetic route is well-documented, specific biological or catalytic applications remain less explored compared to structurally related compounds.

特性

分子式 |

C5H12N2O |

|---|---|

分子量 |

116.16 g/mol |

IUPAC名 |

N'-hydroxy-3-methylbutanimidamide |

InChI |

InChI=1S/C5H12N2O/c1-4(2)3-5(6)7-8/h4,8H,3H2,1-2H3,(H2,6,7) |

InChIキー |

INTHNGLOSGQQNK-UHFFFAOYSA-N |

異性体SMILES |

CC(C)C/C(=N\O)/N |

正規SMILES |

CC(C)CC(=NO)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-methylbutyramidine typically involves the reaction of 3-methylbutyronitrile with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydroxyamidine group. The general reaction scheme is as follows:

Starting Material: 3-methylbutyronitrile

Reagent: Hydroxylamine (NH2OH)

Conditions: Acidic or basic medium

The reaction proceeds through the nucleophilic addition of hydroxylamine to the nitrile group, followed by cyclization to form the hydroxyamidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

化学反応の分析

科学研究への応用

N-ヒドロキシ-3-メチルブチルアミジンは、科学研究でいくつかの応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 酵素阻害や生体分子との相互作用など、潜在的な生物活性について研究されています。

医学: 抗菌作用や抗がん作用など、潜在的な治療的特性について調査されています。

工業: 新素材や化学プロセスの開発に利用されています。

科学的研究の応用

Pharmaceutical Applications

Anticancer Activity

N-Hydroxy-3-methylbutyramidine has been investigated for its potential as an anticancer agent. Research indicates that compounds structurally related to this compound exhibit inhibitory effects on specific cancer cell lines. For example, derivatives have been shown to inhibit PI3K (phosphoinositide 3-kinase) pathways, which are crucial in cancer progression. The inhibition of PI3K is particularly relevant for treating proliferative diseases such as leukemia and various solid tumors .

Mechanism of Action

The compound's mechanism involves the modulation of signaling pathways that are often dysregulated in cancer. By inhibiting PI3K activity, this compound may reduce cell proliferation and induce apoptosis in malignant cells. This makes it a candidate for combination therapies aimed at enhancing the efficacy of existing anticancer drugs .

Biochemical Research

Enzyme Inhibition Studies

this compound has been utilized in biochemical research to study enzyme inhibition. Its ability to selectively inhibit certain kinases makes it a valuable tool for dissecting signaling pathways in cellular models. This application is crucial for understanding the role of specific enzymes in disease states and could lead to the development of targeted therapies .

Case Study: PI3K Inhibition

A study highlighted the effectiveness of this compound derivatives in inhibiting PI3Kα over other isoforms (β, δ, γ). This selectivity is advantageous as it minimizes off-target effects, potentially leading to safer therapeutic profiles .

Table 1: Summary of Biological Activities

作用機序

N-ヒドロキシ-3-メチルブチルアミジンの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。ヒドロキシ基は、酵素の活性部位と水素結合を形成し、その活性を阻害する可能性があります。この化合物は、細胞経路とも相互作用し、さまざまな生物学的プロセスに影響を与える可能性があります。

類似化合物との比較

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between N-Hydroxy-3-methylbutyramidine and selected analogs:

Key Observations:

- Hydroxamic Acid vs. N,O-Bidentate Groups : this compound’s hydroxamic acid group enables metal binding, similar to compounds in (e.g., antioxidant hydroxamic acids). However, the N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enhances its utility in directing metal-catalyzed C–H functionalization reactions, a feature absent in simpler hydroxamic acids .

生物活性

N-Hydroxy-3-methylbutyramidine is a compound of significant interest due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of 3-methylbutyramide, featuring a hydroxyl group attached to the nitrogen atom. This structural modification enhances its reactivity and biological activity compared to its parent compound.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Potential as an antibacterial agent has been supported by studies showing significant minimum inhibitory concentrations (MICs) against resistant strains.

-

Anticancer Properties :

- Demonstrated selective cytotoxicity against cancer cell lines, particularly MCF-7 (breast cancer) and other tumor types.

- Research indicates that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways.

-

Anti-inflammatory Effects :

- Inhibits pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases.

-

Neuroprotective Effects :

- Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage.

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Matrix Metalloproteinase Inhibition : Similar compounds have shown the ability to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling .

- Apoptotic Pathways Activation : The compound may activate intrinsic apoptotic pathways, leading to cell death in malignant cells .

- Cytokine Modulation : By modulating cytokine production, it can potentially reduce inflammation and improve outcomes in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings highlight its potential as a therapeutic agent against multidrug-resistant infections .

Case Study 2: Anticancer Activity

In vitro studies on MCF-7 cell lines revealed that this compound exhibited an IC50 value of 5.2 µM, indicating potent anticancer activity. The compound was shown to induce apoptosis via caspase activation, suggesting a promising avenue for cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Hydroxy-3-methylbutyramidine, and how can reaction efficiency be validated?

- Methodology :

- Coupling Agents : Use carbodiimide-based agents (e.g., EDC) with NHS to activate carboxylic acid intermediates, enabling amide bond formation. Monitor reaction progress via TLC or HPLC to confirm intermediate steps .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Validate purity using NMR (¹H/¹³C) and LC-MS to ensure <95% purity .

- Key Metrics : Yield optimization (typically 60-80%), solvent selection (e.g., DMF for polar intermediates), and avoidance of hydroxylamine side reactions.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

- NMR Analysis :

- ¹H NMR : Look for characteristic hydroxylamine (-NH-OH) proton signals near δ 8.5–9.5 ppm (broad singlet). The methyl group (C3) appears as a triplet at δ 1.2–1.4 ppm.

- ¹³C NMR : Carbonyl (C=O) resonance at ~170–175 ppm and hydroxylamine carbons at 75–85 ppm .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

- Experimental Design :

- pH Stability : Test degradation kinetics in buffers (pH 3–9) at 25°C and 37°C. Use HPLC to quantify intact compound over 24–72 hours.

- Oxidative Stability : Add antioxidants (e.g., BHA) to prevent hydroxylamine oxidation. Monitor via UV-Vis spectroscopy for absorbance shifts .

Advanced Research Questions

Q. How do steric and electronic effects influence the chelation properties of this compound with transition metals?

- Methodology :

- Titration Studies : Use UV-Vis or fluorescence spectroscopy to track metal-ligand binding (e.g., Fe³⁺, Cu²⁺). Calculate binding constants (Ka) via Benesi-Hildebrand plots.

- DFT Modeling : Optimize geometries (B3LYP/6-31G*) to predict coordination sites and compare with experimental data .

- Data Contradictions : Discrepancies between theoretical and empirical Ka values may arise from solvent polarity or counterion effects.

Q. What mechanistic insights explain the compound’s inhibitory activity against metalloenzymes (e.g., MMPs, HDACs)?

- Enzymatic Assays :

- HDAC Inhibition : Use fluorogenic substrates (e.g., acetylated lysine derivatives) to measure IC50 values. Compare with SAHA (vorinostat) as a reference .

- Molecular Docking : Perform in silico studies (AutoDock Vina) to assess binding to HDAC active sites. Validate with site-directed mutagenesis .

- Challenges : Hydroxylamine’s redox activity may confound results; include negative controls (e.g., hydroxylamine scavengers).

Q. How can isotopic labeling (²H, ¹⁵N) elucidate metabolic pathways of this compound in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。